1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate
Description
Properties
CAS No. |
42773-87-5 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
diethyl-[2-(2-oxo-3-phenyl-3H-indol-1-yl)ethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C20H24N2O.C2H2O4/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)19(20(22)23)16-10-6-5-7-11-16;3-1(4)2(5)6/h5-13,19H,3-4,14-15H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
STPRTYALJPESTF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate typically involves the construction of the indol-2-one core followed by functionalization at the nitrogen and the 3-position. The diethylaminoethyl substituent is introduced via alkylation of the nitrogen atom, while the phenyl group at the 3-position is installed through various coupling or condensation reactions.
Starting Materials and Key Intermediates
- 3-Bromooxindoles : These are common intermediates obtained from isatins through multi-step syntheses with overall yields ranging from 51% to 76%.
- Thioacetamides and Thiobenzamides : Used in condensation reactions to introduce amino or substituted amino groups at the 3-position of the oxindole core.
- Diethylaminoethyl Halides : Alkylating agents for introducing the diethylaminoethyl group at the nitrogen.
Detailed Synthetic Procedures
Synthesis of 3-Phenyl-1,3-dihydro-2H-indol-2-one Core
A common approach involves the reaction of 3-bromooxindoles with substituted thiobenzamides in dry dimethylformamide (DMF) at room temperature. The reaction time varies depending on the thiobenzamide type (primary or secondary), typically 5 to 12 hours. Triethylamine is added to facilitate the reaction, followed by aqueous work-up and extraction with dichloromethane. Purification is achieved by preparative flash chromatography and crystallization.
Formation of the Oxalate Salt
The oxalate salt of the compound is prepared by treating the free base with oxalic acid in an appropriate solvent, such as ethanol or methanol. This step improves the compound’s stability and solubility characteristics, facilitating its isolation and purification.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. Conditions may involve the use of catalysts or specific temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their role in biological processes, including as plant hormones and neurotransmitters.
Medicine: This compound and its derivatives have potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at N1, C3, or the indole core, impacting solubility, bioavailability, and activity.
Notes:
Key Findings :
Biological Activity
1,3-Dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate is a complex indole derivative that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by an indole core substituted with a diethylaminoethyl group and a phenyl group, enhances its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H26N2O5
- CAS Number : 42773-87-5
- SMILES : CCN(CC)CCN1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3
The oxalate salt form improves solubility and stability, making it suitable for pharmacological applications .
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that regulate cell proliferation and survival pathways.
- Receptor Modulation : Interaction studies indicate that the compound can bind to various receptors, influencing their activity. This modulation can affect signaling pathways related to inflammation and immune responses .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research has demonstrated its potential in inhibiting tumor growth in various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been particularly noted .
- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities. Studies have shown effectiveness against pathogens like Escherichia coli and Candida albicans .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Dihydro-1-(2-(dimethylamino)ethyl)-3-phenyl-2H-indol-2-one | Structure | Antimicrobial, anticancer |
| 3-Ethyl-3-phenylindol-2-one | Structure | Antioxidant properties |
| 3-(Diethylamino)-1-methylindol-2-one | Structure | Antiviral activity |
The unique diethylamino substitution in the compound enhances its biological activity compared to others in the indole class .
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study reported that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro testing against various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential for development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-dihydro-1-(2-(diethylamino)ethyl)-3-phenyl-2H-indol-2-one oxalate, and how can purity be validated?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with indole derivatives. Key steps include alkylation of the indole nitrogen, followed by oxalate salt formation. Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization. Purity is validated using HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts .
Q. How should researchers handle discrepancies in reported biological activity data for structurally similar indole derivatives?
- Methodological Answer : Contradictions in biological data (e.g., IC₅₀ values) often arise from assay variability (e.g., cell lines, incubation times). To resolve discrepancies:
- Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Standardize protocols (e.g., ATP levels for cytotoxicity assays).
- Reference control compounds with known activity in parallel experiments .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound during scale-up?
- Methodological Answer :
- Reaction Conditions : Use catalytic Pd(OAc)₂ for Suzuki-Miyaura coupling (yields ~75–85%).
- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates.
- Salt Formation : Adjust pH to 3–4 during oxalate addition to prevent decomposition.
- Data Support :
| Reaction Scale (mmol) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 10 | 78 | 98 | |
| 50 | 72 | 95 |
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced acetylcholine release activity?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to acetylcholinesterase.
- Side Chain Variations : Replace diethylaminoethyl with pyrrolidine to reduce off-target effects.
- In Silico Tools : Use MOE software for docking simulations against human HDAC isoforms (e.g., HDAC6 selectivity) .
- Biological Validation : Test analogs in ex vivo rat striatum models to measure acetylcholine release .
Q. What in vivo models are appropriate for evaluating the antitumor potential of this compound, and how do results compare to similar HDAC inhibitors?
- Methodological Answer :
- Models : HCT116 colon cancer xenografts (immunodeficient mice) with daily oral dosing (50–100 mg/kg).
- Endpoints : Tumor volume reduction (caliper measurements), histopathology for metastasis.
- Comparative Data :
| Compound | Tumor Inhibition (%) | Toxicity (MTD, mg/kg) | Reference |
|---|---|---|---|
| NVP-LAQ824 (Control) | 68 | 100 | |
| Target Compound | 55 | 80 |
Data Analysis & Reproducibility
Q. How can researchers address variability in reported pharmacokinetic parameters (e.g., half-life) across studies?
- Methodological Answer :
- Species Differences : Use murine models for preliminary data but validate in higher mammals (e.g., dogs).
- Analytical Consistency : Standardize LC-MS/MS conditions (e.g., electrospray ionization, collision energy).
- Metadata Reporting : Include diet, fasting status, and circadian timing in methods .
Safety & Handling
Q. What precautions are critical when handling the oxalate salt form during in vivo administration?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
